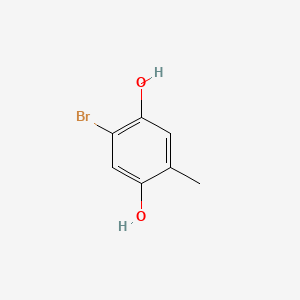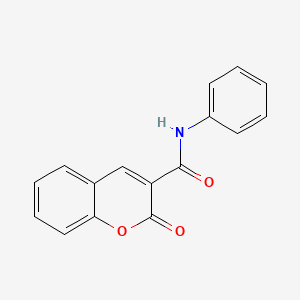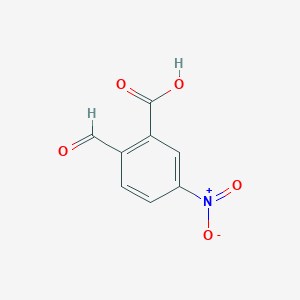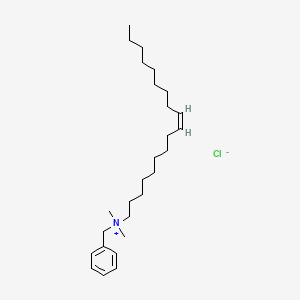
Benzyldimethyloleylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyldimethyloleylammonium chloride is synthesized through the quaternization of oleylamine with benzyl chloride. The reaction typically occurs in an organic solvent such as ethanol or isopropanol, under reflux conditions. The reaction can be represented as follows:
C18H35NH2+C6H5CH2Cl→C18H35N+(CH3)2CH2C6H5Cl−
Industrial Production Methods
In industrial settings, the production of olealkonium chloride involves the same quaternization reaction but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
Benzyldimethyloleylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions, leading to the formation of oleyl alcohol and benzyl alcohol.
Oxidation Reactions: Under oxidative conditions, the oleyl group can be converted to oleic acid.
Reduction Reactions: The benzyl group can be reduced to toluene under strong reducing conditions.
Major Products
Substitution: Oleyl alcohol, benzyl alcohol
Oxidation: Oleic acid
Reduction: Toluene
Aplicaciones Científicas De Investigación
Benzyldimethyloleylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial formulations and drug delivery systems.
Industry: Utilized in personal care products, disinfectants, and as an antistatic agent in textile manufacturing
Mecanismo De Acción
Benzyldimethyloleylammonium chloride exerts its effects primarily through its cationic nature. It interacts with negatively charged surfaces, such as bacterial cell membranes, leading to disruption and cell lysis. This antimicrobial action is due to the compound’s ability to integrate into lipid bilayers, causing increased permeability and leakage of cellular contents .
Comparación Con Compuestos Similares
Similar Compounds
- Cetrimonium chloride
- Stearalkonium chloride
- Behentrimonium methosulfate
Comparison
Benzyldimethyloleylammonium chloride is unique due to its long oleyl chain, which imparts superior conditioning and antistatic properties compared to shorter-chain analogs like cetrimonium chloride. Additionally, its antimicrobial efficacy is enhanced by the presence of the benzyl group, making it more effective in formulations requiring both conditioning and antimicrobial properties .
Propiedades
Número CAS |
37139-99-4 |
|---|---|
Fórmula molecular |
C27H48ClN |
Peso molecular |
422.1 g/mol |
Nombre IUPAC |
benzyl-dimethyl-[(Z)-octadec-9-enyl]azanium;chloride |
InChI |
InChI=1S/C27H48N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h11-12,19-21,23-24H,4-10,13-18,22,25-26H2,1-3H3;1H/q+1;/p-1/b12-11-; |
Clave InChI |
RWUKNUAHIRIZJG-UHFFFAOYSA-M |
SMILES |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



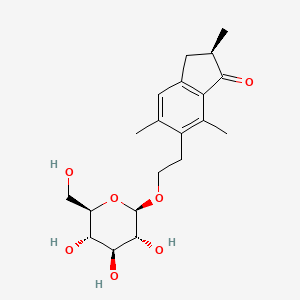
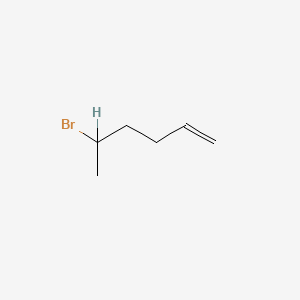
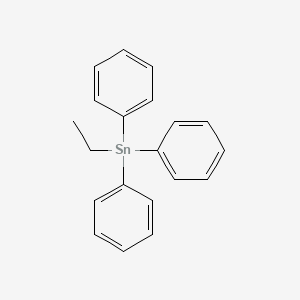
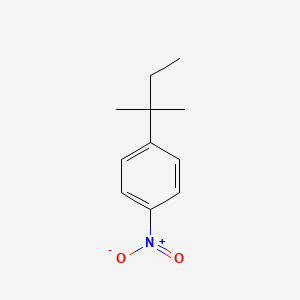
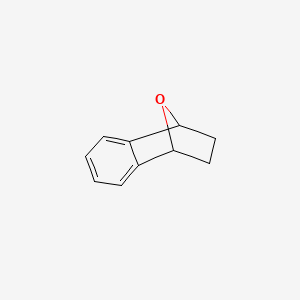

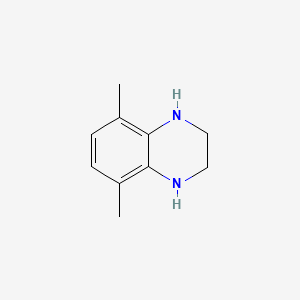
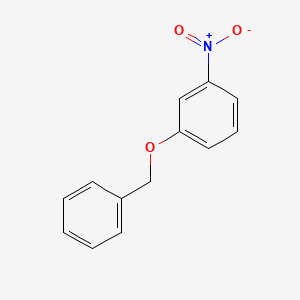

![6-Chloro-1H-benzo[cd]indol-2-one](/img/structure/B1607050.png)
